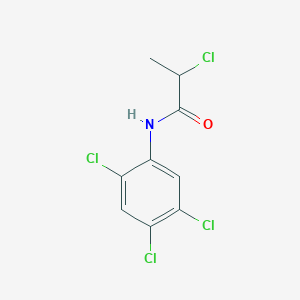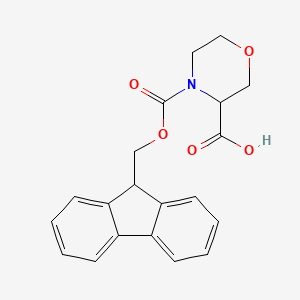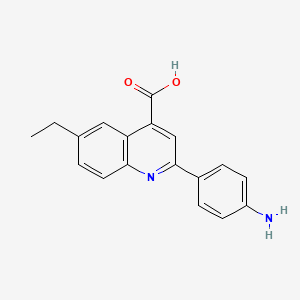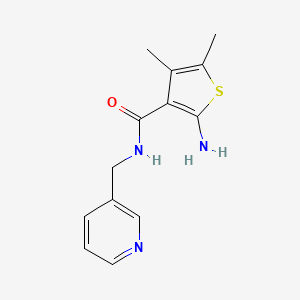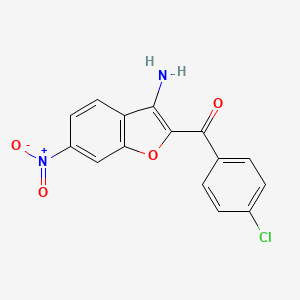![molecular formula C19H14F2O B1335321 2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B1335321.png)
2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by the presence of two fluorophenyl groups attached to a cyclopentanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclopentanone and 2-fluorobenzaldehyde under basic conditions. The reaction proceeds as follows:
Reactants: Cyclopentanone and 2-fluorobenzaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-bis[(E)-(4-fluorophenyl)methylidene]cyclopentanone
- 2,5-bis[(E)-(2-chlorophenyl)methylidene]cyclopentanone
- 2,5-bis[(E)-(2-bromophenyl)methylidene]cyclopentanone
Uniqueness
2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Propriétés
Formule moléculaire |
C19H14F2O |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14F2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2 |
Clé InChI |
FGVSGXYJPMHZQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC=CC=C2F)C(=O)C1=CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



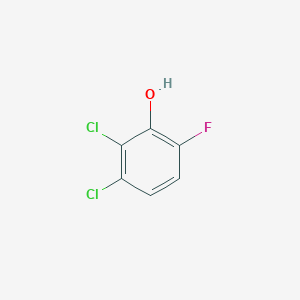
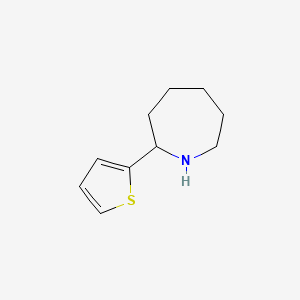
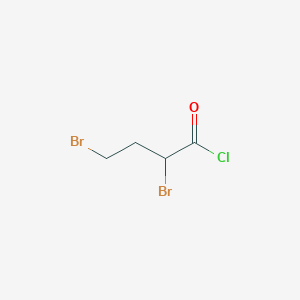
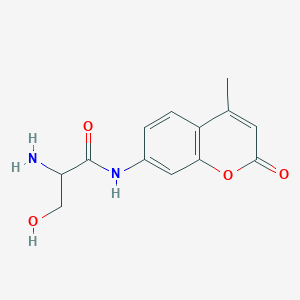
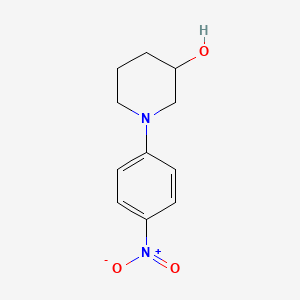
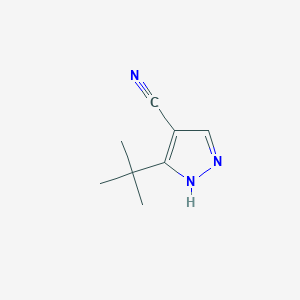
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

